molecular formula C7H11NOS B13536790 1-Amino-3-(thiophen-2-yl)propan-2-ol

1-Amino-3-(thiophen-2-yl)propan-2-ol

Cat. No.: B13536790
M. Wt: 157.24 g/mol
InChI Key: HIQGWMJNKSHUKP-UHFFFAOYSA-N
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Description

1-Amino-3-(thiophen-2-yl)propan-2-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(thiophen-2-yl)propan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method includes the condensation of thiophene-2-carbaldehyde with an amine, followed by reduction and subsequent hydroxylation to introduce the hydroxyl group.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines with different substitution patterns.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, or bases are used depending on the desired substitution.

Major Products:

    Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

    Reduction: Various substituted amines.

    Substitution: Halogenated thiophenes or other substituted thiophene derivatives.

Scientific Research Applications

1-Amino-3-(thiophen-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Amino-3-(thiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

  • 3-Amino-3-(thiophen-2-yl)propan-1-ol
  • (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Comparison: 1-Amino-3-(thiophen-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-amino-3-thiophen-2-ylpropan-2-ol

InChI

InChI=1S/C7H11NOS/c8-5-6(9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2

InChI Key

HIQGWMJNKSHUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(CN)O

Origin of Product

United States

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